
4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride
Overview
Description
“4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride” is a highly sensitive photocross-linker . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
Synthesis Analysis
The synthesis of compounds similar to “4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride” involves coupling reactions . For instance, 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid is used for chemical probe synthesis .Molecular Structure Analysis
The molecular formula of “4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride” is C9H5F3N2O2 . The average mass is 216.160 Da and the monoisotopic mass is 216.051041 Da .Chemical Reactions Analysis
This compound is known for its ability to undergo UV light-induced covalent modification when appended to a ligand or pharmacophore . This makes it a valuable tool in the study of biological targets.Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It is white to almost white in color and appears as a powder or crystal . It has a melting point of 125°C .Scientific Research Applications
1. DNA/Protein Crosslinking
4-(3-Trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride has been used in the synthesis of modified nucleotides for DNA/protein crosslinking. Specifically, it was involved in the preparation of a DNA sequence that, when irradiated with UV light, effectively crosslinks with all subunits of E. coli RNA polymerase (Korshunova et al., 1999).
2. Study of Photo-Cross-Linked Products
This chemical has been used to study the distribution of photo-cross-linked products from diazirines and alcohols. The research explored carbene insertion reactions at low temperatures, providing insights into the distribution of C–H and O–H insertion products (Kanoh et al., 2008).
3. Limitations in Biological Systems
Research has highlighted potential limitations of 4-(3-trifluoromethyl-3H-diazirin-3-yl)benzoyl chloride in biological systems. Specifically, studies have found that photoinsertion products from diazirines in biological systems might undergo processes that limit their utility in obtaining primary sequence data (Platz et al., 1991).
4. Oligonucleotide Synthesis for Photoaffinity Modification
This compound has been used in the synthesis of oligonucleotide derivatives for photoaffinity modification of proteins and nucleic acids. It has shown effectiveness in creating covalent DNA-protein complexes when irradiated with UV light (Agapkina et al., 2002).
5. RNA Photo-Cross-Linking Probes
The molecule has applications in synthesizing RNA cross-linking probes for identifying microRNA targets. It has been effective in cross-linking with synthetic RNAs and regulating the expression of target genes (Nakamoto & Ueno, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7(16)5-1-3-6(4-2-5)8(14-15-8)9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWSNXYROONOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




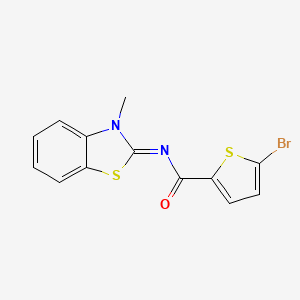
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3260002.png)
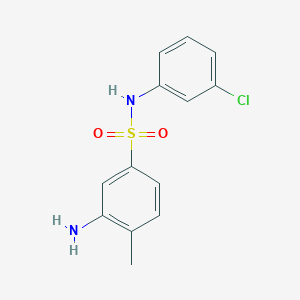
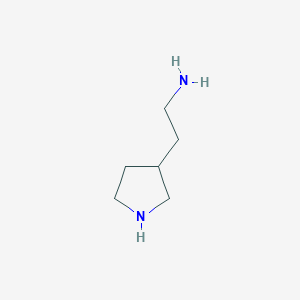
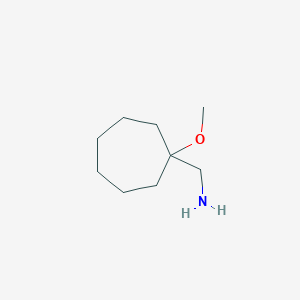


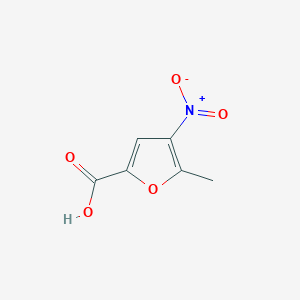
![2-[2-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B3260050.png)
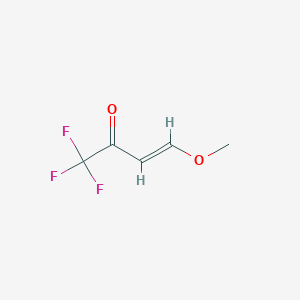
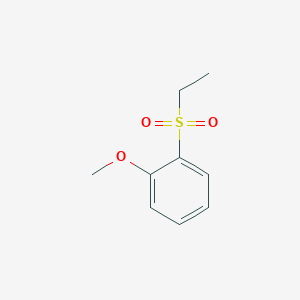
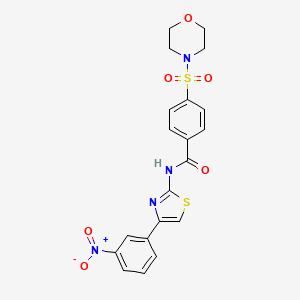
![1,2-Bis[2-(benzenesulfonyl)ethoxy]-4-nitrobenzene](/img/structure/B3260066.png)